molecular formula C18H30ClNO2 B14501089 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride CAS No. 63424-82-8

2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride

Cat. No.: B14501089
CAS No.: 63424-82-8
M. Wt: 327.9 g/mol
InChI Key: KTLDETBVCDAFQY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is a chemical compound with the molecular formula C19H32ClNO2 It is a derivative of dodecanone, featuring an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride typically involves the reaction of dodecanone with an appropriate amine and phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and phenols.

Scientific Research Applications

2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride
  • 2-Amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
  • Dodecan-2-one derivatives

Uniqueness

2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63424-82-8

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

2-amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-17(19)18(21)15-11-13-16(20)14-12-15;/h11-14,17,20H,2-10,19H2,1H3;1H

InChI Key

KTLDETBVCDAFQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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